1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves several steps, including selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method involves a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using 2,2,6,6-tetramethylpiperidyl bases. These reactions are then followed by trapping with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-b]pyrazole core.
Common reagents used in these reactions include metal amides, halogens, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: The compound’s bioactive properties make it a candidate for studying antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can be compared with other similar compounds, such as:
Indole derivatives: While indole derivatives are known for their bioactivity, they often suffer from low solubility and metabolic stability.
Other imidazo[1,2-b]pyrazole derivatives: Various derivatives of imidazo[1,2-b]pyrazole have been synthesized, each with unique bioactivities and applications.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboximidamide |
InChI |
InChI=1S/C11H17N5/c1-7(2)6-15-4-5-16-11(15)9(10(12)13)8(3)14-16/h4-5,7H,6H2,1-3H3,(H3,12,13) |
InChI Key |
OCTCMWQAGJGEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=N)N)CC(C)C |
Origin of Product |
United States |
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